molecular formula C29H22BrN3O2 B11085851 (2Z)-4-(4-bromophenyl)-2-[(diphenylmethylidene)hydrazinylidene]-4-oxo-N-phenylbutanamide

(2Z)-4-(4-bromophenyl)-2-[(diphenylmethylidene)hydrazinylidene]-4-oxo-N-phenylbutanamide

Cat. No.: B11085851
M. Wt: 524.4 g/mol
InChI Key: GVBBHAFAYNWEEX-FSRJSHLRSA-N
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Description

The compound (2Z)-4-(4-bromophenyl)-2-[(diphenylmethylidene)hydrazinylidene]-4-oxo-N-phenylbutanamide is a synthetic organic molecule with potential applications in various fields of chemistry, biology, and medicine. It is characterized by the presence of a bromophenyl group, a diphenylmethylidene hydrazinylidene moiety, and a phenylbutanamide backbone. This compound is of interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(4-bromophenyl)-2-[(diphenylmethylidene)hydrazinylidene]-4-oxo-N-phenylbutanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: The reaction between 4-bromobenzaldehyde and diphenylmethylidene hydrazine in the presence of an acid catalyst forms the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with N-phenylbutanamide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-(4-bromophenyl)-2-[(diphenylmethylidene)hydrazinylidene]-4-oxo-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2Z)-4-(4-bromophenyl)-2-[(diphenylmethylidene)hydrazinylidene]-4-oxo-N-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-4-(4-bromophenyl)-2-[(diphenylmethylidene)hydrazinylidene]-4-oxo-N-phenylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-4-(4-chlorophenyl)-2-[(diphenylmethylidene)hydrazinylidene]-4-oxo-N-phenylbutanamide
  • (2Z)-4-(4-fluorophenyl)-2-[(diphenylmethylidene)hydrazinylidene]-4-oxo-N-phenylbutanamide
  • (2Z)-4-(4-methylphenyl)-2-[(diphenylmethylidene)hydrazinylidene]-4-oxo-N-phenylbutanamide

Uniqueness

The uniqueness of (2Z)-4-(4-bromophenyl)-2-[(diphenylmethylidene)hydrazinylidene]-4-oxo-N-phenylbutanamide lies in its bromophenyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs with different substituents. The presence of the bromine atom can influence the compound’s electronic properties, making it a valuable molecule for various applications.

Properties

Molecular Formula

C29H22BrN3O2

Molecular Weight

524.4 g/mol

IUPAC Name

(2Z)-2-(benzhydrylidenehydrazinylidene)-4-(4-bromophenyl)-4-oxo-N-phenylbutanamide

InChI

InChI=1S/C29H22BrN3O2/c30-24-18-16-21(17-19-24)27(34)20-26(29(35)31-25-14-8-3-9-15-25)32-33-28(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20H2,(H,31,35)/b32-26-

InChI Key

GVBBHAFAYNWEEX-FSRJSHLRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=N/N=C(/CC(=O)C2=CC=C(C=C2)Br)\C(=O)NC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=NN=C(CC(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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